molecular formula C5H6ClN B2556148 3-(Chloromethyl)but-3-enenitrile CAS No. 3621-53-2

3-(Chloromethyl)but-3-enenitrile

Cat. No.: B2556148
CAS No.: 3621-53-2
M. Wt: 115.56
InChI Key: GDONRPJGPFTIBH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)but-3-enenitrile is an organic compound with the molecular formula C5H6ClN It is a nitrile derivative characterized by the presence of a chloromethyl group attached to a but-3-ene backbone

Scientific Research Applications

3-(Chloromethyl)but-3-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)but-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of 3-butenenitrile with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)but-3-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Addition Reactions: The double bond in the but-3-ene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4), while oxidation can convert it to carboxylic acids or other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., base catalysts like sodium hydroxide).

    Addition: Electrophiles (e.g., HCl, Br2), solvents (e.g., dichloromethane), and mild temperatures.

    Oxidation/Reduction: Reducing agents (e.g., LiAlH4), oxidizing agents (e.g., potassium permanganate), and appropriate solvents (e.g., ether, water).

Major Products

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Addition reactions result in halogenated or hydrogenated products.
  • Reduction of the nitrile group produces primary amines, while oxidation can lead to carboxylic acids.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)but-3-enenitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the double bond in the but-3-ene backbone can undergo addition reactions. The nitrile group can participate in reduction and oxidation processes, leading to various functional transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Butenenitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-(Bromomethyl)but-3-enenitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and reaction conditions.

    3-(Hydroxymethyl)but-3-enenitrile: Contains a hydroxyl group instead of chlorine, resulting in different chemical behavior and applications.

Uniqueness

3-(Chloromethyl)but-3-enenitrile is unique due to the presence of both a chloromethyl group and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)but-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDONRPJGPFTIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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